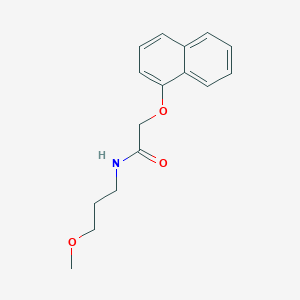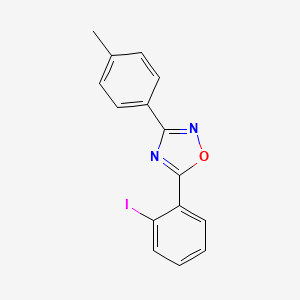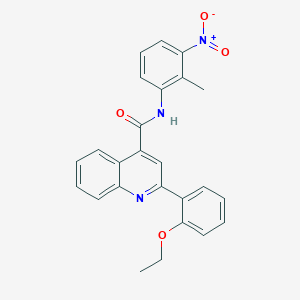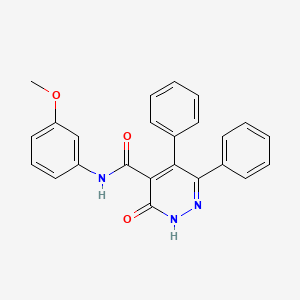![molecular formula C19H21ClN2O2S B4669664 N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4669664.png)
N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide
説明
N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential use in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and survival of cancer cells and the protection of neurons. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the activity of protein kinases, which are proteins that regulate cell signaling pathways.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and protect neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in lab experiments is its ability to inhibit the activity of HDACs and protein kinases, which are important targets in cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
In the future, N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide could be further studied for its potential use in combination therapy with other anticancer or neuroprotective agents. It could also be studied for its potential use in other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of more potent and selective analogs of N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide could be pursued to improve its therapeutic efficacy and reduce its potential toxicity.
科学的研究の応用
N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-tert-butyl-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-19(2,3)22-18(24)13-5-4-6-15(11-13)21-17(23)12-25-16-9-7-14(20)8-10-16/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZAXZAAONWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4669593.png)


![2-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4669610.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4669632.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4669638.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669648.png)

![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4669675.png)
![3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)